molecular formula C12H23N3O2 B1422583 N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-78-5

N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B1422583
CAS No.: 1053657-78-5
M. Wt: 241.33 g/mol
InChI Key: LKFXZAXNXLLGIT-UHFFFAOYSA-N
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Description

N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a cyclobutyl group, a hydrazinecarboxylic acid moiety, and a tert-butyl ester group

Mechanism of Action

“N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester” is a type of hydrazine derivative. Hydrazine derivatives are known to have a wide range of biological activities and are used in the synthesis of various pharmaceuticals . They can act as intermediates in organic synthesis, and are often used in the preparation of azides .

The tert-butyl ester group in the compound suggests that it might be used as a protecting group in organic synthesis . Protecting groups are functional groups used in chemistry to temporarily mask reactive sites in a molecule during a specific reaction to prevent unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of tert-butyl carbazate with cyclobutylamine and an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as methanol or ethanol, and a catalyst such as methanesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[(N-cyclobutyl-C-ethylcarbonimidoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-5-10(13-9-7-6-8-9)14-15-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFXZAXNXLLGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1CCC1)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

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